molecular formula C8H9Br B7769748 2-Methylbenzyl bromide CAS No. 28777-60-8

2-Methylbenzyl bromide

Cat. No.: B7769748
CAS No.: 28777-60-8
M. Wt: 185.06 g/mol
InChI Key: WGVYCXYGPNNUQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl bromide can be synthesized through the bromination of o-xylene. The process involves the addition of bromine to o-xylene in the presence of a catalyst such as iron or iodine. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to prevent the formation of by-products . The reaction can be represented as follows: [ \text{C}8\text{H}{10} + \text{Br}_2 \rightarrow \text{C}_8\text{H}_9\text{Br} + \text{HBr} ]

Industrial Production Methods: In industrial settings, the bromination of o-xylene is conducted in large reactors with efficient cooling systems to manage the heat generated during the reaction. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methylbenzyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it a valuable intermediate in various organic synthesis reactions .

Comparison with Similar Compounds

2-Methylbenzyl bromide can be compared with other similar compounds such as:

  • 3-Methylbenzyl bromide (1-(bromomethyl)-3-methylbenzene)
  • 4-Methylbenzyl bromide (1-(bromomethyl)-4-methylbenzene)
  • Benzyl bromide (1-bromomethylbenzene)

Uniqueness:

Properties

IUPAC Name

1-(bromomethyl)-2-methylbenzene
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InChI

InChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3
Source PubChem
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InChI Key

WGVYCXYGPNNUQA-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CBr
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID00870422
Record name 1-(Bromomethyl)-2-methylbenzene
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Molecular Weight

185.06 g/mol
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Physical Description

Prisms; [Merck Index] Colorless liquid with melting point of 18-20 deg C; [MSDSonline]
Record name o-Xylyl bromide
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Boiling Point

217 °C, BP: 223-234 °C; 216-217 °C at 742 mm Hg; 102 °C at 15 mm Hg
Record name O-XYLYL BROMIDE
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Flash Point

82 °C (180 °F) - closed cup
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Solubility

Insoluble in water, Practically insol in water; sol in alcohol, ether, Soluble in acetone, benzene, organic solvents
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Density

1.381 g/cu cm at 23 °C
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Vapor Pressure

0.15 [mmHg]
Record name o-Xylyl bromide
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Color/Form

Prisms

CAS No.

89-92-9, 28777-60-8
Record name 2-Methylbenzyl bromide
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Melting Point

21 °C
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